molecular formula C16H15ClINO2 B4657752 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide

Cat. No.: B4657752
M. Wt: 415.65 g/mol
InChI Key: UVDBRJUNWWOIMS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and an iododimethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4-iodo-2,5-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy and iododimethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the aromatic rings, while oxidation or reduction may modify the functional groups attached to the acetamide backbone.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Researchers may investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-bromo-2,5-dimethylphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

    2-(4-chlorophenoxy)-N-(4-fluoro-2,5-dimethylphenyl)acetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This can make it more suitable for certain applications compared to its bromine or fluorine analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-10-8-15(11(2)7-14(10)18)19-16(20)9-21-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBRJUNWWOIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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